1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine

Descripción general

Descripción

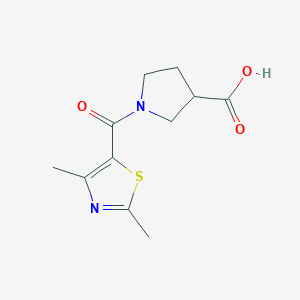

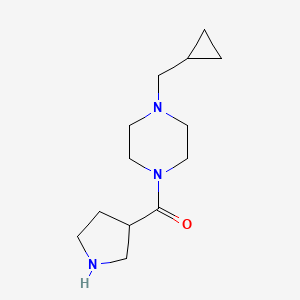

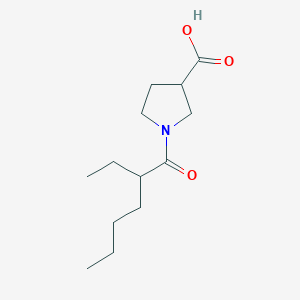

The compound “1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine” is a complex organic molecule that contains a piperazine ring, a pyrazole ring, and a furan ring . Piperazine is a six-membered ring with two nitrogen atoms, pyrazole is a five-membered ring with two nitrogen atoms, and furan is a five-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine, pyrazole, and furan rings each contribute unique structural characteristics .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the piperazine and pyrazole rings and the oxygen atom in the furan ring. These atoms are capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Potential :

- A study explored novel derivatives of 1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine for their antidepressant and antianxiety activities. Compounds showed promising results in behavioral despair tests and maze methods, indicating potential applications in mental health treatments (Kumar et al., 2017).

Antibacterial and Biofilm Inhibition :

- Research into bis(pyrazole-benzofuran) hybrids with piperazine linkers demonstrated significant antibacterial efficacies against strains like E. coli and S. aureus. These compounds also showed potent biofilm inhibition, suggesting a role in combating bacterial infections (Mekky & Sanad, 2020).

Anticancer Activities :

- A study synthesized thioxothiazolidin-4-one derivatives containing piperazine and tested them against mouse tumor models. These compounds demonstrated antiangiogenic effects and reduced tumor growth, highlighting potential in cancer therapy (Chandrappa et al., 2010).

- Another research found that 1,3-thiazoles with a piperazine substituent exhibited significant anticancer activity against various human tumor cell lines, suggesting their use in cancer treatment (Turov, 2020).

Antipsychotic Potential :

- Novel butyrophenones with piperazine structures were synthesized and showed potential as antipsychotic agents. These compounds had affinity for dopamine and serotonin receptors, indicating use in psychiatric disorders (Raviña et al., 2000).

Antimicrobial Properties :

- Research on azole derivatives incorporating piperazine showed that some compounds had activity against microorganisms, suggesting applications in antimicrobial therapies (Başoğlu et al., 2013).

Antimicrobial and Antifungal Activity :

- Synthesized pyrazole and imidazole derivatives containing piperazine were tested for antimicrobial activity, showing promising results against bacterial and fungal strains. This indicates potential use in treating infections (Idhayadhulla et al., 2012).

Adenosine A2a Receptor Antagonism :

- Piperazine-derived triazolo-pyrazines showed moderate binding affinity and selectivity for adenosine A2a receptors, indicating potential in neurodegenerative disorder treatments (Peng et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is plausible that the compound interacts with its target in a manner similar to other furan derivatives, which are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Pharmacokinetics

Similar compounds have been reported to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism and bioavailability.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

It is known that the reactivity of furan and its derivatives can sometimes be influenced by the interaction between different heterocyclic constituents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZKSQRRACNATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)

![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)